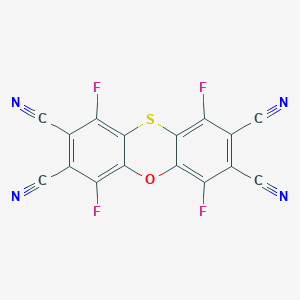
1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of fluorine atoms and nitrile groups in its structure contributes to its distinct chemical behavior and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of phenoxathiine derivatives with fluorinating agents and nitrile sources under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The fluorine atoms can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .
Wissenschaftliche Forschungsanwendungen
1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Wirkmechanismus
The mechanism of action of 1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and nitrile groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Known for its electronic properties and use in organic semiconductors.
Tetrathiafulvalene–7,7,8,8-Tetracyanoquinodimethane: Used in the study of charge transfer complexes and electronic materials.
1,2,4,5-Tetracyanobenzene: Utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.
Uniqueness
1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile stands out due to its unique combination of fluorine atoms and nitrile groups, which impart distinct chemical properties and reactivity. Its structure allows for versatile applications in different fields, making it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
839710-08-6 |
|---|---|
Molekularformel |
C16F4N4OS |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
1,4,6,9-tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile |
InChI |
InChI=1S/C16F4N4OS/c17-9-5(1-21)7(3-23)11(19)15-13(9)25-14-10(18)6(2-22)8(4-24)12(20)16(14)26-15 |
InChI-Schlüssel |
YSWLIIKOLXQGEY-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(=C2C(=C1F)OC3=C(C(=C(C(=C3S2)F)C#N)C#N)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















